molecular formula C28H21ClN2O3 B15023788 (2E)-N-[3-(1,3-benzoxazol-2-yl)-2-methylphenyl]-3-[5-(3-chloro-4-methylphenyl)furan-2-yl]prop-2-enamide

(2E)-N-[3-(1,3-benzoxazol-2-yl)-2-methylphenyl]-3-[5-(3-chloro-4-methylphenyl)furan-2-yl]prop-2-enamide

Cat. No.: B15023788
M. Wt: 468.9 g/mol
InChI Key: QAOKSWVMXIARCK-FYWRMAATSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2E)-N-[3-(1,3-benzoxazol-2-yl)-2-methylphenyl]-3-[5-(3-chloro-4-methylphenyl)furan-2-yl]prop-2-enamide is a complex organic compound that features a benzoxazole ring, a furan ring, and various substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-N-[3-(1,3-benzoxazol-2-yl)-2-methylphenyl]-3-[5-(3-chloro-4-methylphenyl)furan-2-yl]prop-2-enamide typically involves multi-step organic reactions. The process may start with the preparation of the benzoxazole and furan intermediates, followed by coupling reactions to form the final product. Common reagents used in these reactions include halogenated compounds, organometallic reagents, and various catalysts to facilitate the coupling and cyclization processes.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimizing the synthetic routes for scalability, cost-effectiveness, and environmental sustainability. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

(2E)-N-[3-(1,3-benzoxazol-2-yl)-2-methylphenyl]-3-[5-(3-chloro-4-methylphenyl)furan-2-yl]prop-2-enamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This can be used to reduce double bonds or other reducible groups in the molecule.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are optimized based on the specific reaction being performed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce new functional groups like alkyl or aryl groups.

Scientific Research Applications

Chemistry

In chemistry, (2E)-N-[3-(1,3-benzoxazol-2-yl)-2-methylphenyl]-3-[5-(3-chloro-4-methylphenyl)furan-2-yl]prop-2-enamide can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate in organic synthesis.

Biology

In biological research, this compound may be studied for its potential biological activities, such as antimicrobial, anti-inflammatory, or anticancer properties. Researchers can explore its interactions with biological targets and its effects on cellular processes.

Medicine

In medicinal chemistry, this compound could be investigated as a lead compound for drug development. Its structural features may allow it to interact with specific enzymes or receptors, making it a candidate for therapeutic applications.

Industry

In the industrial sector, this compound could be used in the development of new materials with specific properties, such as polymers or coatings. Its chemical stability and reactivity make it suitable for various industrial applications.

Mechanism of Action

The mechanism of action of (2E)-N-[3-(1,3-benzoxazol-2-yl)-2-methylphenyl]-3-[5-(3-chloro-4-methylphenyl)furan-2-yl]prop-2-enamide depends on its specific application. In a biological context, it may interact with molecular targets such as enzymes, receptors, or DNA. These interactions can modulate biochemical pathways, leading to the compound’s observed effects. For example, it might inhibit an enzyme involved in a disease pathway, thereby exerting a therapeutic effect.

Comparison with Similar Compounds

Similar Compounds

    (2E)-N-[3-(1,3-benzoxazol-2-yl)-2-methylphenyl]-3-[5-(3-chloro-4-methylphenyl)furan-2-yl]prop-2-enamide: shares similarities with other benzoxazole and furan derivatives.

    Benzoxazole derivatives: Known for their antimicrobial and anticancer activities.

    Furan derivatives: Often studied for their anti-inflammatory and antioxidant properties.

Uniqueness

What sets this compound apart is its unique combination of structural features, which may confer distinct biological activities and chemical reactivity

Properties

Molecular Formula

C28H21ClN2O3

Molecular Weight

468.9 g/mol

IUPAC Name

(E)-N-[3-(1,3-benzoxazol-2-yl)-2-methylphenyl]-3-[5-(3-chloro-4-methylphenyl)furan-2-yl]prop-2-enamide

InChI

InChI=1S/C28H21ClN2O3/c1-17-10-11-19(16-22(17)29)25-14-12-20(33-25)13-15-27(32)30-23-8-5-6-21(18(23)2)28-31-24-7-3-4-9-26(24)34-28/h3-16H,1-2H3,(H,30,32)/b15-13+

InChI Key

QAOKSWVMXIARCK-FYWRMAATSA-N

Isomeric SMILES

CC1=C(C=C(C=C1)C2=CC=C(O2)/C=C/C(=O)NC3=CC=CC(=C3C)C4=NC5=CC=CC=C5O4)Cl

Canonical SMILES

CC1=C(C=C(C=C1)C2=CC=C(O2)C=CC(=O)NC3=CC=CC(=C3C)C4=NC5=CC=CC=C5O4)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.